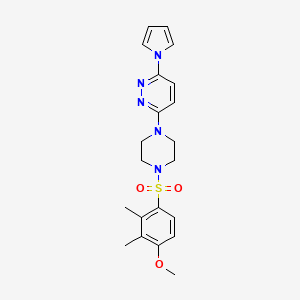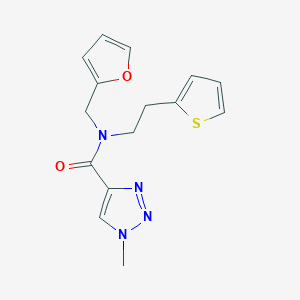![molecular formula C18H15ClN2OS B2990538 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 292053-53-3](/img/structure/B2990538.png)
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide” is a synthetic chemical compound. It has been structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The compound consists of a benzene ring and a 1,3,5-triazine ring .
Synthesis Analysis
The compound was synthesized and its structure was confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The synthesis process was repeated three times to ensure accuracy .Molecular Structure Analysis
The crystal structure of the compound belongs to the monoclinic system with space group P21/c . All carbon atoms in the benzene ring were nearly coplanar with a dihedral (C6–C5–C10 and C7–C8–C9) angle of 1.71° and all non-hydrogen atoms of the 1,3,5-triazine ring were not planar, but exhibited a half-chair conformation .Chemical Reactions Analysis
The compound was found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction is crucial for its biological activity.Physical and Chemical Properties Analysis
The compound has a molecular weight of 269.70 . It was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of derivatives related to N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide has been explored for their electrophilic properties, leading to the formation of complex structures like thiazolo[3,2-a]pyrimidinones. These syntheses involve elimination reactions and are supported by analytical and spectral studies, including single-crystal X-ray data, to confirm product structures (Janardhan et al., 2014).
Anticancer Activity
- Some derivatives have shown potential anticancer activities. For instance, 5-methyl-4-phenyl thiazole derivatives have been investigated for their anticancer effects against human lung adenocarcinoma cells, showing selectivity and inducing apoptosis (Evren et al., 2019). Another study on N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity, with in silico studies indicating potential interactions with Na+ channels and GABAA receptors (Nath et al., 2021).
Antibacterial and Antimicrobial Activities
- N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and showed promising antibacterial activities against various bacteria strains. Scanning electron microscopy confirmed the potential mechanism of action, such as cell membrane rupture (Lu et al., 2020). Another study focused on the antimicrobial activities of thiazolidin-4-one derivatives, indicating their potential as antimicrobial agents (Baviskar et al., 2013).
Antioxidant and Analgesic Activities
- The antioxidant properties of certain derivatives were investigated through molecular docking studies, suggesting these compounds could serve as effective antioxidant agents (Hossan, 2020). Additionally, novel 2-chloro-N,N-diphenylacetamide derivatives demonstrated significant analgesic responses in vivo, further supported by molecular docking studies to predict binding sites and strengths (Kumar et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c19-15-8-6-14(7-9-15)10-16-12-20-18(23-16)21-17(22)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIGYFIYIWTQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2990461.png)
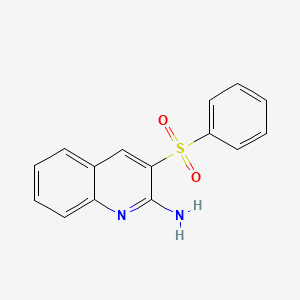
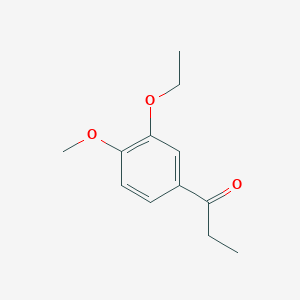
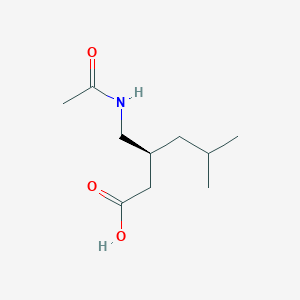
![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)
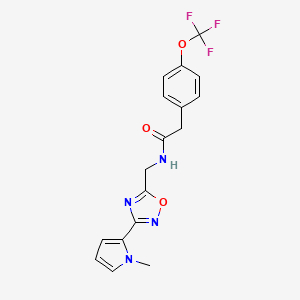

![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2990471.png)
![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)
